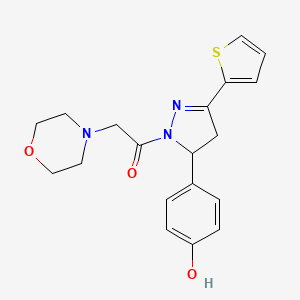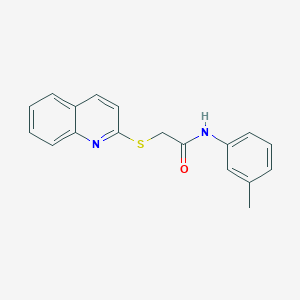
2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Applications
Quinoline derivatives, such as 2-(quinolin-4-yloxy)acetamides, have shown significant potential in the treatment of tuberculosis, including drug-susceptible and drug-resistant strains. These compounds have demonstrated potent antitubercular activity with minimum inhibitory concentration (MIC) values as low as 0.05 μM, showing activity against drug-resistant strains without apparent toxicity to mammalian cells. They also exhibit intracellular activity against Mycobacterium tuberculosis in infected macrophages, indicating their potential as drug candidates for tuberculosis treatment (Pissinate et al., 2016) (Giacobbo et al., 2017).
Antiviral Research
Quinoline derivatives have also been investigated for their antiviral properties. For instance, certain quinoline-based compounds have been found to inhibit HIV-1 replication by targeting the virus's integrase enzyme, thereby preventing the integration of the viral genome into the host DNA. This highlights the potential of quinoline derivatives as allosteric inhibitors of HIV-1 integrase, offering a promising approach for developing antiretroviral therapies (Kessl et al., 2012).
Sensor Development
Quinoline-based sensors have been developed for detecting metal ions, demonstrating high selectivity and sensitivity. These sensors are capable of distinguishing between different metal ions, such as cadmium and zinc, through fluorescence enhancement or quenching mechanisms. This application is crucial for environmental monitoring and the detection of metal ions in various samples (Zhou et al., 2012).
Rhizogenesis in Plant Cloning
In the field of agriculture, derivatives of quinoline have been investigated for their effects on rhizogenesis, the process of root formation, in plant cloning. This research has potential implications for improving plant propagation techniques and enhancing agricultural productivity (Zavhorodnii et al., 2022).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-5-4-7-15(11-13)19-17(21)12-22-18-10-9-14-6-2-3-8-16(14)20-18/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHERELRODFZRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)
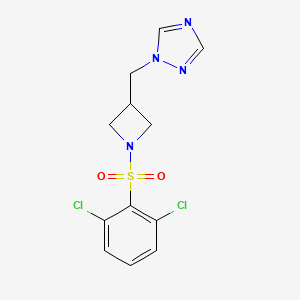
![N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B2673881.png)
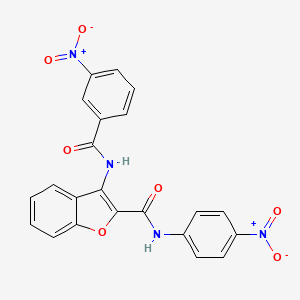
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2673883.png)
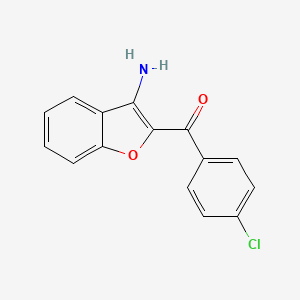
![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)
![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)
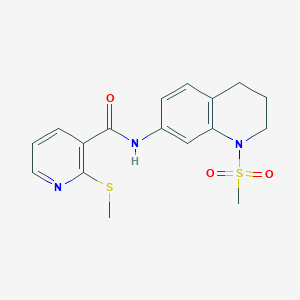
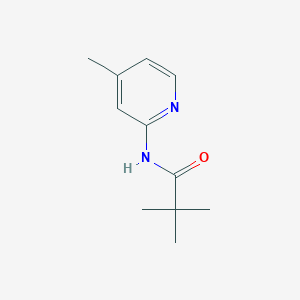

![1H-benzo[d]imidazole-2-carboxylic acid dihydrate](/img/structure/B2673897.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)
